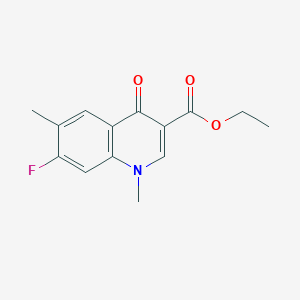

ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This compound, with its unique fluorine substitution, exhibits distinct chemical and biological properties that are of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functional group modifications:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Esterification: The carboxylic acid group at the 3-position is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity.

Catalysis: Employing heterogeneous catalysts can enhance reaction rates and selectivity, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored as a lead compound in the development of new antibiotics.

Industry: Utilized in the synthesis of dyes and pigments due to its stable quinoline core.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atom enhances the binding affinity to these enzymes, leading to effective antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Norfloxacin: A fluoroquinolone with a similar core structure but different pharmacokinetic properties.

Uniqueness

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its pharmacokinetic profile compared to other quinolones.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new therapeutic applications and industrial uses.

Biological Activity

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of fluoroquinolones, characterized by a bicyclic structure that includes a quinoline moiety. Its molecular formula is C13H12FNO3, with a molecular weight of approximately 250.24 g/mol. The presence of the fluorine atom at the 7-position enhances its antibacterial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the fluorine substituent at the 7-position using fluorinating agents.

- Carboxylation at the 3-position to yield the final ester.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 4.6 |

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including DU145 (prostate cancer), A549 (lung cancer), and MCF7 (breast cancer). The cytotoxicity was assessed using standard assays such as MTT and trypan blue exclusion.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| DU145 | 12.5 |

| A549 | 15.0 |

| MCF7 | 10.0 |

The mechanism of action appears to involve apoptosis induction as well as inhibition of cell proliferation.

Case Studies

- Study on Antimicrobial Properties : A recent investigation into various derivatives of quinolone compounds indicated that those modified at the C-7 position exhibited enhanced antibacterial activity compared to their unmodified counterparts. Ethyl 7-fluoro-1,6-dimethyl derivatives were particularly noted for their broad-spectrum efficacy against resistant strains.

- Cytotoxicity Assessment : In a comprehensive study evaluating the cytotoxic effects on multiple cancer cell lines, it was found that ethyl 7-fluoro compounds not only inhibited cell growth but also induced programmed cell death pathways, suggesting their potential as therapeutic agents in oncology.

Properties

IUPAC Name |

ethyl 7-fluoro-1,6-dimethyl-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-4-19-14(18)10-7-16(3)12-6-11(15)8(2)5-9(12)13(10)17/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRRPFWHDWWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C(=C2)F)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.